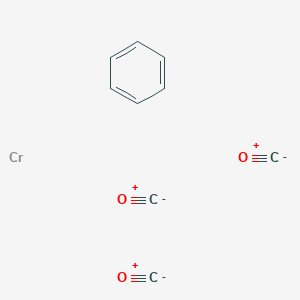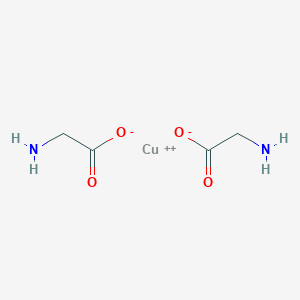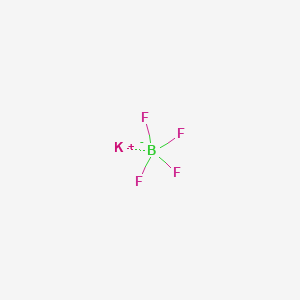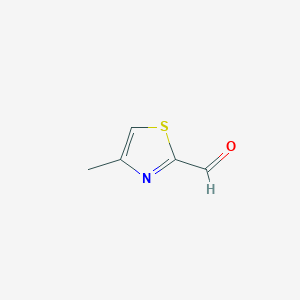
Clorhidrato de hordenina
Descripción general
Descripción
Hordenine hydrochloride is a naturally occurring alkaloid found in various plants, most notably in barley (Hordeum species). It is chemically known as 4-(2-dimethylaminoethyl)phenol hydrochloride. This compound is a derivative of the well-known biogenic amine tyramine and shares some pharmacological properties with it. Hordenine hydrochloride is recognized for its stimulant effects on the central nervous system and is often included in dietary supplements aimed at enhancing cognitive function and promoting weight loss .
Aplicaciones Científicas De Investigación
Hordenine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Hordenine hydrochloride, also known as N,N-dimethyltyramine, is a natural compound found in various plants . It is a phenethylamine-type alkaloid, which means it has a chemical structure similar to compounds like dopamine and norepinephrine . The primary targets of Hordenine are the enzymes that break down dopamine and norepinephrine . By inhibiting these enzymes, Hordenine effectively increases levels of these neurotransmitters in the brain .
Mode of Action
Hordenine works by inhibiting the enzyme monoamine oxidase (MAO), which breaks down norepinephrine and other neurotransmitters . This inhibition leads to an increase in the release of norepinephrine, a neurotransmitter that regulates mood, attention, and energy levels . It also inhibits the enzymes that break down dopamine, leading to increased levels of dopamine in the brain .
Biochemical Pathways
Hordenine affects several biochemical pathways. It inhibits the activation of protein kinase B, nuclear factor-κB, and mitogen-activated protein kinase signaling . These pathways are involved in various cellular processes, including inflammation and cell survival .
Pharmacokinetics
The pharmacokinetics of Hordenine have been studied in animals. After intravenous administration, the α-phase half-life was found to be about 3 minutes, and the β-phase half-life was about 35 minutes .
Result of Action
Hordenine can improve cognitive abilities including memory, focus, attention span, and logical reasoning . It’s also been shown to increase physical endurance by helping the body convert food into energy more efficiently . There is even some research that suggests that Hordenine may help improve mood by increasing levels of serotonin and dopamine in the brain .
Action Environment
Hordenine is found in a wide range of plants, notably amongst the cacti, but has also been detected in some algae and fungi . It occurs in grasses, and is found at significantly high concentrations in the seedlings of cereals such as barley . The environment in which Hordenine is found can influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Hordenine Hydrochloride is a typical tertiary amine, i.e., N-dimethyltryptamine, which is a principal alkaloid of barley (Hordeum vulgare L.) and belongs to the family, Poaceae . Its chemical structure is the same as stimulants which are in bitter orange .
Cellular Effects
Hordenine Hydrochloride has been found to have protective effects against lipopolysaccharide-induced acute lung injury . After intraperitoneal injection of Hordenine Hydrochloride at 1 h before modeling, an acute lung injury model was established using nasal drops .
Molecular Mechanism
Hordenine Hydrochloride is structurally similar to other natural phenethylamines (which act to stimulate the body), such as N-methyltyramine and synephrine, and it is structurally related to ephedrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hordenine hydrochloride typically involves the following steps:
Starting Material: The process begins with 4-(2-bromoethyl)phenol.
Amination Reaction: The 4-(2-bromoethyl)phenol is dissolved in ethanol, and an excess of dimethylamine solution is added dropwise.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form hordenine hydrochloride.
Industrial Production Methods: Industrial production of hordenine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow systems and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hordenine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Hordenine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert hordenine to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the hordenine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenethylamines.
Comparación Con Compuestos Similares
Hordenine hydrochloride is structurally similar to other phenethylamine-type alkaloids, such as:
Uniqueness: Hordenine hydrochloride’s unique combination of monoamine oxidase inhibition and dopamine receptor agonism sets it apart from other similar compounds. This dual mechanism contributes to its effectiveness in enhancing cognitive function and promoting weight loss .
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)8-7-9-3-5-10(12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZRJFIRFPIRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
539-15-1 (Parent) | |
| Record name | Hordenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70209023 | |
| Record name | Hordenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-23-2 | |
| Record name | Hordenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hordenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6027-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hordenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(dimethylamino)ethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HORDENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575FR6P9I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the effects of hordenine hydrochloride on the central nervous system?
A1: Research by Schweitzer and Wright [] investigates the action of various compounds, including hordenine hydrochloride, on the central nervous system. The study focuses on the compounds' effects on spinal reflexes, comparing them to the actions of anticholinesterases, acetylcholine, and related substances. While the abstract doesn't delve into specific results for hordenine hydrochloride, it highlights its relevance in studying the complex interplay between neurotransmitters and their impact on spinal reflexes.
Q2: How commonly is hordenine hydrochloride found in nature, and what other alkaloids are often found alongside it?
A2: Hordenine hydrochloride is found in several species of the Coryphantha genus of cacti. A study on Coryphantha ramillosa [] successfully isolated and identified five alkaloids, including hordenine hydrochloride. Notably, the study revealed the co-occurrence of hordenine hydrochloride with other alkaloids such as N-methyl-4-methoxy-β-phenethylamine hydrochloride, N-methyltyramine hydrochloride, synephrine hydrochloride, and β-O-methylsynephrine hydrochloride. This finding suggests a potential for synergistic or antagonistic interactions between these compounds within the plant, warranting further investigation into their combined effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)











